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Compound of Interest

Compound Name: Paliperidone-d4

Cat. No.: B047709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical

properties of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone.

This document is intended for researchers, scientists, and professionals in drug development,

offering detailed data, experimental methodologies, and visual representations of its

mechanism of action and analytical workflows.

Core Chemical and Physical Properties
Paliperidone-d4 is a stable, isotopically labeled form of paliperidone, where four hydrogen

atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for

the quantitative analysis of paliperidone in biological matrices by mass spectrometry.[1] The

substitution of hydrogen with deuterium can sometimes alter a drug's pharmacokinetic

properties, potentially affecting its absorption, distribution, metabolism, and excretion.[1]
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Property Value Reference(s)

Chemical Name

3-[2-[4-(6-fluoro-1,2-

benzisoxazol-3-yl)-1-

piperidinyl]ethyl-1,1,2,2-

d4]-6,7,8,9-tetrahydro-9-

hydroxy-2-methyl-4H-

pyrido[1,2-a]pyrimidin-4-one

[2]

Synonyms
9-hydroxy Risperidone-d4,

Paliperidone-(ethyl-D4)
[2][3]

CAS Number 1020719-55-4 [2][3]

Molecular Formula C₂₃H₂₃D₄FN₄O₃ [2]

Molecular Weight 430.5 g/mol [2]

Physicochemical Data
Property Value Reference(s)

Physical State Solid [2]

Appearance
Off-white to light orange

colored solid

Solubility

Slightly soluble in Chloroform,

DMSO, and Methanol.

Practically insoluble in water.

[2][4]

Melting Point
179.8 °C (for non-deuterated

paliperidone)
[4]

Storage -20°C

Mechanism of Action and Signaling Pathway
Paliperidone, and by extension Paliperidone-d4, exerts its therapeutic effects primarily through

a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6][7] The

blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the
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alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.[8]

The antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms

and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6]

Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1

histaminergic receptors, which may account for some of its side effects, including orthostatic

hypotension and sedation.[7][8][9]
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Receptor Binding Affinity
Paliperidone exhibits high affinity for several neurotransmitter receptors. The following table

summarizes its binding affinities (Ki or Kd values) for key human receptors.
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Receptor Binding Affinity (nM) Reference(s)

Dopamine D2 0.4 (Ki) [2]

Serotonin 5-HT2A 1.21 (Kd) [2]

α1-Adrenergic 10.1 (Kd) [2]

α2-Adrenergic 80 (Kd) [2]

Histamine H1 3.4 (Kd) [2]

Experimental Protocols
Quantification of Paliperidone in Human Plasma by LC-
MS/MS
This section details a typical experimental protocol for the quantification of paliperidone in

human plasma using Paliperidone-d4 as an internal standard (IS). This method is crucial for

pharmacokinetic and bioequivalence studies.

3.1.1. Materials and Reagents

Paliperidone reference standard

Paliperidone-d4 (internal standard)

Human plasma (with anticoagulant, e.g., K2EDTA)

Methanol (HPLC grade)

Ammonium acetate (AR grade)

Formic acid (AR grade)

Water (HPLC grade)

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

3.1.2. Instrumentation
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High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Solid Phase Extraction)

Thaw plasma samples at room temperature.

To 200 µL of plasma, add a known concentration of Paliperidone-d4 solution.

Vortex mix the samples.

Condition the SPE cartridge with methanol followed by water.

Load the plasma sample onto the SPE cartridge.

Wash the cartridge with a weak organic solvent to remove interferences.

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3.1.4. Chromatographic and Mass Spectrometric Conditions

HPLC Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm (or equivalent)[10]

Mobile Phase: Methanol:Ammonium acetate solution (e.g., 70:30 v/v)[10]

Flow Rate: 1.0 mL/minute[10]

Injection Volume: 10 µL

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Paliperidone: m/z 427.2 → 207.2[10]
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Paliperidone-d4: m/z 431.2 → 211.2[10]

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of paliperidone to Paliperidone-
d4 against the concentration of the paliperidone standards.

Determine the concentration of paliperidone in the plasma samples by interpolating their

peak area ratios from the calibration curve.
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Receptor Binding Assay (General Methodology)
This section outlines a general protocol for a competitive radioligand binding assay to

determine the affinity of Paliperidone-d4 for specific receptors, such as the dopamine D2 and

serotonin 5-HT2A receptors.

3.2.1. Materials and Reagents

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors,

[³H]ketanserin for 5-HT2A receptors)

Paliperidone-d4 (or paliperidone) at various concentrations

Assay buffer (e.g., Tris-HCl with appropriate ions)

Non-specific binding inhibitor (e.g., a high concentration of a known ligand)

Scintillation cocktail

Glass fiber filters

3.2.2. Instrumentation

Scintillation counter

Filtration manifold

3.2.3. Assay Procedure

Prepare a series of dilutions of Paliperidone-d4.

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand,

and either buffer (for total binding), the non-specific binding inhibitor (for non-specific

binding), or a dilution of Paliperidone-d4.

Incubate the plate at a specific temperature for a defined period to allow binding to reach

equilibrium.
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Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

3.2.4. Data Analysis

Calculate the specific binding at each concentration of Paliperidone-d4 by subtracting the

non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Paliperidone-d4
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of

Paliperidone-d4 that inhibits 50% of the specific binding of the radioligand).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Conclusion
Paliperidone-d4 is an indispensable tool in the research and development of paliperidone. Its

well-characterized chemical and physical properties, coupled with its identical pharmacological

profile to the parent compound, make it the gold standard for quantitative bioanalytical assays.

The detailed methodologies and data presented in this guide provide a solid foundation for its

application in preclinical and clinical research settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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